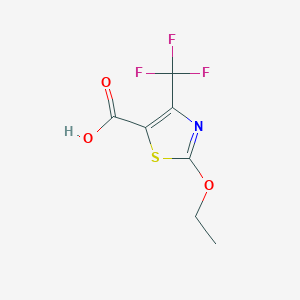

Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound likely belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is likely similar to that of Ethyl piperidine-4-carboxylate, which has a molecular formula of C8H15NO2 .Chemical Reactions Analysis

Again, while specific reactions involving “Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate” are not available, similar compounds like Ethyl 4-piperidinecarboxylate are used as reactants for the synthesis of various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, Ethyl piperidine-4-carboxylate has a molecular weight of 157.2102 .Applications De Recherche Scientifique

Medicine: Synthesis of Quinolin-2(1H)-one Derivatives

Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate: is utilized in medicinal chemistry for the synthesis of quinolin-2(1H)-one derivatives . These derivatives are important due to their potential pharmacological activities, including anti-inflammatory, antimalarial, and anticancer properties. The compound serves as a building block in the creation of complex molecules that can interact with biological systems to modulate their function.

Agriculture: Development of Milrinone Analogs

In the agricultural sector, this compound is used to develop milrinone analogs . These analogs can be studied for their effects on intracellular calcium increase in cardiac cells, which is crucial for understanding heart muscle contractions. This research can lead to the development of better agrochemicals that target the cardiovascular systems of pests, providing a novel approach to pest control.

Industrial Chemistry: Palladium-Catalyzed α-Arylation

The compound finds application in industrial chemistry as a substrate for palladium-catalyzed α-arylation . This reaction is used to synthesize 4-pyridylpiperidinyl esters, which are valuable intermediates in the production of various industrial chemicals. These esters can be further transformed into compounds with diverse applications, ranging from materials science to pharmaceuticals.

Environmental Research: Enoyl-ACP Reductase Inhibitors

Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate: is a reactant for the synthesis of piperidine derivatives that act as inhibitors of enoyl-ACP reductase . This enzyme is involved in the fatty acid synthesis pathway of bacteria, and its inhibition can lead to the development of new antibacterial agents. Such research is vital for environmental health, as it can help manage bacterial populations in natural habitats.

Biochemistry: GABAA Receptor Agonists

In biochemistry, the compound is used to create GABAA receptor agonists . These agonists have the potential to modulate neurotransmitter release in the brain, which is essential for treating various neurological disorders. Research in this area can lead to the discovery of new drugs that target GABA receptors, which play a key role in regulating anxiety, sleep, and muscle relaxation.

Material Science: Water-Soluble DNA-Binding Subunits

The compound is also significant in material science for the creation of water-soluble DNA-binding subunits . These subunits are part of analogs of the cytotoxic antibiotic CC-1065 and their prodrugs. They have applications in the design of new materials that can interact with DNA, leading to advancements in gene therapy and molecular diagnostics.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-2-15-10(14)8-3-5-12(6-4-8)7-9(11)13/h8H,2-7H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEAWSKFWLLLRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

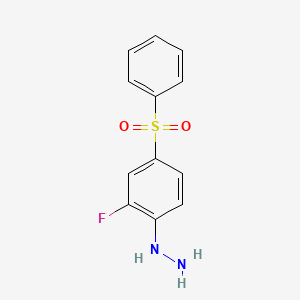

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

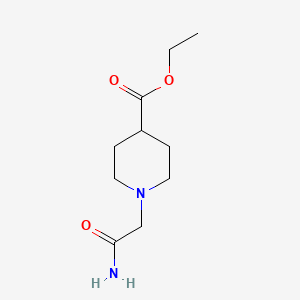

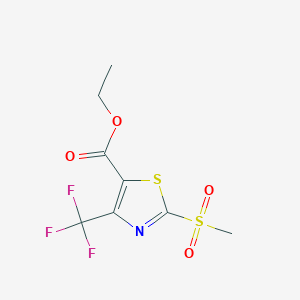

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

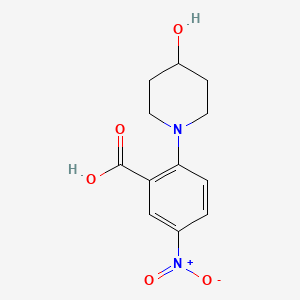

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

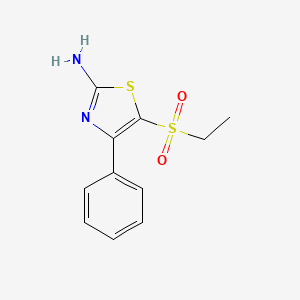

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)